

# Application Note: Screening for PEPT1 Inhibitors Using Gly-Gly-Sar

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## Compound of Interest

Compound Name: *H-Gly-gly-sar-OH*

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## Introduction

The human peptide transporter 1 (PEPT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1), is a proton-coupled oligopeptide transporter predominantly expressed in the apical membrane of intestinal epithelial cells and in the proximal tubules of the kidney.[1] PEPT1 plays a crucial role in the absorption of di- and tripeptides from dietary protein digestion.[1][2] Beyond its physiological role, PEPT1 is a key player in pharmacokinetics, mediating the oral absorption of a variety of peptide-based drugs, including certain antibiotics, antivirals, and ACE inhibitors.[1][3] Consequently, identifying and characterizing inhibitors of PEPT1 is of significant interest in drug development to understand and predict drug-drug interactions and to modulate the bioavailability of therapeutic agents.

This application note provides a detailed protocol for a cell-based assay to screen for PEPT1 inhibitors using the stable dipeptide Glycyl-sarcosine (Gly-Gly-Sar) as a probe substrate. Gly-Gly-Sar is an ideal substrate for these assays as it exhibits high stability against enzymatic degradation.[2][4] The protocols described herein are applicable to cell lines that endogenously express PEPT1, such as Caco-2 cells, as well as to engineered cell lines overexpressing the transporter, for example, Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells.

## Principle of the Assay

The screening assay is based on the principle of competitive inhibition. The uptake of a labeled probe substrate, typically radiolabeled [ $^3\text{H}$ ]Gly-Gly-Sar or a fluorescently tagged derivative, is measured in the presence and absence of a test compound. A reduction in the intracellular accumulation of the labeled Gly-Gly-Sar in the presence of the test compound indicates potential inhibition of PEPT1. The potency of the inhibition is quantified by determining the half-maximal inhibitory concentration ( $\text{IC}_{50}$ ), which is the concentration of the inhibitor required to reduce the PEPT1-mediated transport of Gly-Gly-Sar by 50%.

## Quantitative Data: Inhibition of PEPT1-Mediated Gly-Gly-Sar Uptake

The following table summarizes the  $\text{IC}_{50}$  values for several known PEPT1 inhibitors, as determined by the Gly-Gly-Sar uptake assay in various cell models. This data serves as a reference for assay validation and comparison of newly identified inhibitors.

Inhibitor	Cell Model	Gly-Gly-Sar Concentration	$\text{IC}_{50}$ ( $\mu\text{M}$ )	Reference
Losartan	CHO-hPepT1-M5	20 $\mu\text{M}$	$37.0 \pm 4.8$	[5]
Losartan	Caco-2	20 $\mu\text{M}$	$45.1 \pm 15.8$	[4]
Gly-Pro	Caco-2	20 $\mu\text{M}$	$257 \pm 28$	[4]
Valacyclovir	Caco-2	20 $\mu\text{M}$	$894 \pm 309$	[4]
Valacyclovir	hPepT1-transfected HeLa	Not Specified	~5000 (complete inhibition)	[6]
Pasireotide	CHO-hPepT1-M5	Not Specified	$530 \pm 110$	[5]
Octreotide	CHO-hPepT1-M5	Not Specified	$4200 \pm 1600$	[5]

## Experimental Protocols

### Protocol 1: PEPT1 Inhibition Assay in Caco-2 Cells

This protocol is adapted for Caco-2 cells, which endogenously express PEPT1 and form polarized monolayers, mimicking the intestinal epithelium.

#### Materials:

- Caco-2 cells
- Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
- 96-well cell culture plates
- Uptake Buffer (MES Buffer, pH 6.0): 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM  $\text{CaCl}_2$ , 0.81 mM  $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ , 0.5 mM  $\text{Na}_2\text{HPO}_4$ , 0.44 mM  $\text{KH}_2\text{PO}_4$ , 0.42 mM  $\text{NaHCO}_3$ , and 5.54 mM glucose.[4]
- Labeled Gly-Gly-Sar (e.g., [ $^3\text{H}$ ]Gly-Gly-Sar)
- Test compounds and reference inhibitors (e.g., Losartan)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer (e.g., 10%  $\text{NH}_4\text{OH}$  or RIPA buffer)
- Scintillation cocktail (for radiolabeled substrate) or fluorescence plate reader
- Protein quantification assay kit (e.g., BCA assay)

#### Procedure:

- Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of  $6.25 \times 10^4$  cells/cm<sup>2</sup>. [4]
- Cell Differentiation: Culture the cells for 14-21 days to allow for differentiation and formation of a confluent monolayer with optimal PEPT1 expression.
- Preparation for Uptake: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) MES buffer (pH 6.0).

- Pre-incubation: Add 100  $\mu$ L of MES buffer containing the desired concentrations of the test compound or reference inhibitor to each well. Incubate for 10-15 minutes at 37°C.
- Initiation of Uptake: To initiate the transport assay, add 100  $\mu$ L of MES buffer containing labeled Gly-Gly-Sar (final concentration typically 20  $\mu$ M) and the test compound.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) on a rotary shaker (450 rpm).[5]
- Termination of Uptake: To stop the uptake, rapidly aspirate the solution and wash the cells three times with ice-cold PBS.
- Cell Lysis: Lyse the cells by adding 50  $\mu$ L of cell lysis buffer to each well and incubating for 30 minutes at room temperature.[5]
- Quantification:
  - For radiolabeled Gly-Gly-Sar, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
  - For fluorescently labeled Gly-Gly-Sar, measure the fluorescence intensity using a plate reader.
- Protein Normalization: Determine the protein concentration in each well using a BCA assay to normalize the uptake data.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 2: PEPT1 Inhibition Assay in Stably Transfected HEK293 or CHO Cells

This protocol is suitable for high-throughput screening using a cell line that overexpresses PEPT1, leading to a more robust signal.

#### Materials:

- HEK293 or CHO cells stably transfected with human PEPT1
- Appropriate cell culture medium and supplements
- Same buffers and reagents as in Protocol 1

#### Procedure:

- Cell Seeding: Seed the PEPT1-expressing cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well.<sup>[5]</sup> Allow the cells to attach and grow for 24-48 hours.
- Preparation for Uptake: On the day of the experiment, aspirate the culture medium and wash the cells once with 100  $\mu$ L of pre-warmed (37°C) MES buffer (pH 6.0).<sup>[5]</sup>
- Initiation of Uptake and Incubation: Add 100  $\mu$ L of MES buffer containing labeled Gly-Gly-Sar (final concentration typically 20  $\mu$ M) and a range of concentrations of the test compound. Incubate for 10 minutes at 37°C on a rotary shaker (450 rpm).<sup>[5]</sup>
- Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold MES buffer.<sup>[5]</sup>
- Cell Lysis and Quantification: Follow steps 8-11 from Protocol 1.

## Visualizations

### Experimental Workflow

Caption: Workflow for Screening PEPT1 Inhibitors using a Gly-Gly-Sar Uptake Assay.

### Simplified PEPT1 Regulatory Pathway

Caption: Simplified overview of key pathways regulating PEPT1 expression and activity.

## Conclusion

The Gly-Gly-Sar uptake assay is a robust and reliable method for identifying and characterizing inhibitors of the PEPT1 transporter. The protocols provided can be adapted for both

endogenously expressing cell lines like Caco-2 and for high-throughput screening in engineered cell lines. The quantitative data for known inhibitors serves as a valuable benchmark for assay validation. Understanding the interactions of novel chemical entities with PEPT1 is essential for modern drug development, and this application note provides the necessary framework for conducting these critical investigations.

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